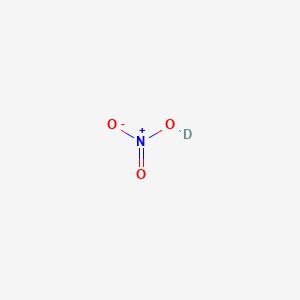
Iron diperchlorate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron diperchlorate is typically synthesized by reacting iron metal with dilute perchloric acid. The reaction proceeds as follows: [ \text{Fe} + 2 \text{HClO}_4 + 6 \text{H}_2\text{O} \rightarrow \text{Fe(ClO}_4)_2·6\text{H}_2\text{O} + \text{H}_2 ] This reaction involves the oxidation of iron metal to iron(II) ions and the reduction of perchloric acid, resulting in the formation of this compound hexahydrate and hydrogen gas .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is conducted under controlled conditions to ensure safety and efficiency. The reaction is typically carried out in large reactors with precise control over temperature and concentration to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Iron diperchlorate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: In the presence of strong reducing agents, this compound can be reduced to iron(II) or iron(III) compounds.
Substitution: this compound can participate in substitution reactions where the perchlorate anion is replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and reducing agents. Conditions often involve aqueous solutions and controlled temperatures.
Reduction Reactions: Strong reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution Reactions: Ligands such as ammonia or phosphines can be used to replace the perchlorate anion under mild conditions.
Major Products Formed:
Oxidation: Products include oxidized organic compounds and iron(III) perchlorate.
Reduction: Products include iron(II) or iron(III) compounds and reduced perchlorate species.
Substitution: Products include iron complexes with new ligands and free perchlorate anions.
Aplicaciones Científicas De Investigación
Iron diperchlorate has a wide range of applications in scientific research:
Biology: this compound is studied for its potential role in biological oxidation processes and as a model compound for iron-containing enzymes.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and as a potential therapeutic agent due to its oxidizing properties.
Mecanismo De Acción
The mechanism of action of iron diperchlorate involves its strong oxidizing properties. The compound can transfer oxygen atoms to various substrates, leading to their oxidation. This process is facilitated by the high reactivity of the perchlorate anion, which acts as an electron acceptor. The molecular targets and pathways involved include organic molecules, metal ions, and biological macromolecules, which undergo oxidation upon interaction with this compound .
Comparación Con Compuestos Similares
Iron(III) Perchlorate:
Manganese(II) Perchlorate: This compound, with the formula Mn(ClO₄)₂, shares similar oxidizing properties and is used in similar applications.
Cobalt(II) Perchlorate: With the formula Co(ClO₄)₂, this compound is another strong oxidizing agent used in various chemical reactions.
Uniqueness of Iron Diperchlorate: this compound is unique due to its specific reactivity and stability in aqueous solutions. Unlike some other perchlorates, it does not readily undergo spontaneous redox reactions in the absence of atmospheric oxygen, making it a valuable reagent in controlled oxidation processes .
Propiedades
IUPAC Name |
iron(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMJXZQTNRXGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890732 | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexahydrate: Light green odorless crystals; [MSDSonline] | |
| Record name | Ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13933-23-8 | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)







![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)





